molecular formula C19H21N5O3S2 B12364613 AChE-IN-62

AChE-IN-62

Cat. No.: B12364613
M. Wt: 431.5 g/mol
InChI Key: JCAFEASZAQLUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AChE-IN-62 is a potent and selective inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to cross the blood-brain barrier and provide neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-62 involves the reaction of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include:

    Reagents: Unsaturated piperazine derivatives, 1,3-dicarbonyl compounds, manganese(III) acetate.

    Solvent: Acetic acid.

    Temperature: Room temperature to 60°C.

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-62 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

AChE-IN-62 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-62 exerts its effects by inhibiting acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound binds to both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, resulting in a mixed type of inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE-IN-62 is unique due to its high selectivity for acetylcholinesterase, excellent blood-brain barrier permeability, and neuroprotective effects. Unlike some other inhibitors, it also inhibits the aggregation of beta-amyloid, a hallmark of Alzheimer’s disease .

Properties

Molecular Formula

C19H21N5O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H21N5O3S2/c1-29(26,27)14-5-6-15-16(12-14)28-19(21-15)22-18(25)13-23-8-10-24(11-9-23)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,22,25)

InChI Key

JCAFEASZAQLUEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.